Moderate Nav1.7 Inhibition Compared to High-Potency Piperazine Amides
In a whole-cell voltage-clamp electrophysiology assay using HEK293 cells stably transfected with human Nav1.7 (PatchXpress platform), 4-(pyridin-2-ylmethyl)piperazin-1-amine dihydrochloride exhibited an IC50 of 4040 nM [1]. This potency is significantly lower than that of optimized piperazine amides from the same chemical class, which have been shown to achieve sub-100 nM IC50 values for half-inactivated channels (e.g., PF-05089771 with IC50 = 11 nM) and even lower values for selective analogs (e.g., 21 nM) in similar assay systems [2]. This quantitative difference is crucial; it indicates that the parent compound serves as a lower-activity starting point or control compound, rather than a potent lead molecule, for Nav1.7 studies [1].
| Evidence Dimension | Human Nav1.7 Ion Channel Inhibition Potency |
|---|---|
| Target Compound Data | IC50 = 4040 nM |
| Comparator Or Baseline | PF-05089771 (Piperazine Amide): IC50 = 11 nM (half-inactivated state); CHEMBL4068937 (Piperazine Amide): IC50 = 21 nM (50% inactivated state) |
| Quantified Difference | Target compound is ~367-fold less potent than PF-05089771 and ~192-fold less potent than CHEMBL4068937. |
| Conditions | Whole-cell voltage clamp, HEK293 cells, PatchXpress automated electrophysiology system. |
Why This Matters
For scientists procuring compounds for Nav1.7 research, this data clarifies that this dihydrochloride is not a potent inhibitor but rather a core scaffold for SAR studies, preventing its misapplication as a positive control and guiding its use as a baseline comparator in hit-to-lead optimization campaigns.
- [1] TargetMine / ChEMBL. Interaction CHEMBL3687714: IC50 = 4040 nM for human Nav1.7 in PatchXpress assay. ChEMBL Database Entry. View Source
- [2] BindingDB. Entry for CHEMBL4068937 (IC50 = 21 nM for human Nav1.7). View Source
